tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrrolidine ring. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine and pyrrolidine precursors. These precursors are then subjected to a series of reactions, including alkylation and carbamation, to form the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium hydride and tert-butyl chloroformate .
Chemical Reactions Analysis
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Scientific Research Applications
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: Similar in structure but lacks the pyridine and pyrrolidine rings.
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate: Contains a pyridine ring but has different substituents.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: Contains a pyrrolo-pyridine ring system with different functional groups .
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H27N3O2 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C17H27N3O2/c1-12(2)20-11-7-9-14(20)13-8-6-10-18-15(13)19-16(21)22-17(3,4)5/h6,8,10,12,14H,7,9,11H2,1-5H3,(H,18,19,21) |
InChI Key |
HCOGKJUYLVXCNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=C(N=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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